

An In-depth Technical Guide to 1-Butoxy-3,5-difluorobenzene

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Compound of Interest

Compound Name: 1-Butoxy-3,5-difluorobenzene

Cat. No.: B170051

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Butoxy-3,5-difluorobenzene** (CAS No. 123843-64-1), a fluorinated aromatic ether of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its synthesis, physicochemical properties, and potential applications by drawing parallels with related fluorinated scaffolds. The strategic incorporation of fluorine atoms and an ether linkage suggests its utility as a building block for novel molecular entities with tailored properties. This guide aims to be a valuable resource for researchers and developers working with fluorinated organic molecules.

Introduction: The Strategic Value of Fluorinated Aromatic Ethers

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.^{[1][2]} Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and modulated

lipophilicity, all of which are critical parameters in the development of new therapeutic agents.

[3][4]

1-Butoxy-3,5-difluorobenzene belongs to the class of fluorinated aromatic ethers, which are integral components in a variety of applications, from pharmaceuticals to advanced materials.

[5] The difluorobenzene moiety, in particular, is a common scaffold in medicinal chemistry, offering a unique electronic and steric profile that can be exploited in drug design.[5] This guide will delve into the available technical details of **1-Butoxy-3,5-difluorobenzene**, providing a foundational understanding for its synthesis, characterization, and potential utility.

Physicochemical Properties and Characterization

While comprehensive experimental data for **1-Butoxy-3,5-difluorobenzene** is not readily available, we can infer some of its properties based on its structure and data from related compounds. A summary of key identifiers and computed properties is presented in Table 1. For comparison, the experimental data for the isomeric 1-Butoxy-2,3-difluorobenzene are provided in Table 2.

Table 1: Key Identifiers and Properties of **1-Butoxy-3,5-difluorobenzene**

Property	Value	Source
CAS Number	123843-64-1	[6][7]
Molecular Formula	C ₁₀ H ₁₂ F ₂ O	[7]
Molecular Weight	186.20 g/mol	[7]
MDL Number	MFCD13250188	[7]

Table 2: Experimental Properties of the Isomer 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2)

Property	Value	Source
Appearance	Colorless to light yellow clear liquid	[8]
Boiling Point	110 °C / 20 mmHg	[8][9]
Density	1.11 g/mL	[8]
Refractive Index (n _{20/D})	1.47	[8]

Spectroscopic Characterization:

Authentic spectroscopic data (NMR, IR, MS) for **1-Butoxy-3,5-difluorobenzene** is not available in the public domain. However, based on its structure, the following spectral features would be anticipated:

- ¹H NMR: Signals corresponding to the butoxy group protons $-(\text{CH}_2)_3\text{CH}_3$ and the aromatic protons on the difluorobenzene ring. The aromatic protons would likely appear as complex multiplets due to proton-fluorine coupling.
- ¹³C NMR: Resonances for the four distinct carbon atoms of the butoxy group and the aromatic carbons. The aromatic carbon signals would exhibit splitting due to carbon-fluorine coupling.
- ¹⁹F NMR: A single resonance for the two equivalent fluorine atoms at the 3 and 5 positions.
- IR Spectroscopy: Characteristic absorption bands for C-O-C (ether) stretching, C-F stretching, and aromatic C-H and C=C vibrations. For the related isomer, 1-Butoxy-2,3-difluorobenzene, IR spectra are available and show these characteristic features.[10]
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $m/z = 186.20$, with fragmentation patterns corresponding to the loss of the butoxy chain and other fragments.

Synthesis of 1-Butoxy-3,5-difluorobenzene

The most probable synthetic route to **1-Butoxy-3,5-difluorobenzene** is through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide

by an alkoxide. In this case, 3,5-difluorophenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a butyl halide (e.g., 1-bromobutane).

Synthesis workflow for **1-Butoxy-3,5-difluorobenzene**.

Representative Experimental Protocol

While a specific, validated protocol for **1-Butoxy-3,5-difluorobenzene** is not available, the following procedure for a similar synthesis of 1,3-di-n-butoxybenzene from resorcinol and 1-bromobutane provides a strong foundational methodology.[\[11\]](#)

Materials:

- 3,5-Difluorophenol
- 1-Bromobutane
- Potassium Carbonate (anhydrous)
- Acetone or Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 5% Sodium Hydroxide solution
- Magnesium Sulfate (anhydrous)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenol, potassium carbonate, and the solvent (e.g., acetone or DMF).
- Heat the mixture to reflux with vigorous stirring.
- Slowly add a solution of 1-bromobutane in the same solvent to the refluxing mixture.
- Continue to heat the reaction mixture under reflux for an extended period (e.g., 24 hours), monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC) or gas chromatography (GC).

- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with 5% sodium hydroxide solution and water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield **1-Butoxy-3,5-difluorobenzene** as a colorless liquid.

Causality Behind Experimental Choices:

- Choice of Base: Potassium carbonate is a commonly used base in Williamson ether synthesis involving phenols as it is strong enough to deprotonate the phenol but generally does not promote side reactions.
- Choice of Solvent: Polar aprotic solvents like acetone or DMF are often used to dissolve the reactants and facilitate the SN2 reaction.
- Workup Procedure: The aqueous workup with a dilute base is designed to remove any unreacted phenol and other acidic impurities.

Reactivity and Potential Applications

The 3,5-difluorophenyl group in **1-Butoxy-3,5-difluorobenzene** is expected to influence its reactivity. The two fluorine atoms are strongly electron-withdrawing, which can make the aromatic ring less susceptible to electrophilic substitution. Conversely, this electronic feature can be advantageous in nucleophilic aromatic substitution reactions.

The butoxy group, being an electron-donating group, can partially offset the electron-withdrawing effect of the fluorine atoms. This interplay of electronic effects makes **1-Butoxy-3,5-difluorobenzene** a potentially versatile intermediate in organic synthesis.

Role of fluorinated scaffolds in scientific applications.

Applications in Drug Discovery:

While no specific drugs have been reported to contain the **1-Butoxy-3,5-difluorobenzene** moiety, its structural features suggest its potential as a building block in medicinal chemistry. The difluorobenzene motif is present in numerous biologically active compounds, where the fluorine atoms contribute to improved potency and pharmacokinetic properties.^[5] The butoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

Potential as an Intermediate in Materials Science:

Fluorinated aromatic compounds are also used in the synthesis of advanced materials such as liquid crystals and polymers. The introduction of fluorine can influence properties like thermal stability and dielectric constant.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Butoxy-3,5-difluorobenzene** (CAS 123843-64-1) is not readily available. However, based on data for the related isomer 1-Butoxy-2,3-difluorobenzene and other fluorinated aromatic compounds, the following precautions should be taken:

GHS Hazard Information for 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2):^[10]

- Hazard Statements:
 - H400: Very toxic to aquatic life.
 - H410: Very toxic to aquatic life with long lasting effects.
- Precautionary Statements:
 - P273: Avoid release to the environment.
 - P391: Collect spillage.
 - P501: Dispose of contents/container in accordance with local regulations.

General Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[12\]](#)
- Handle as a flammable liquid and take precautions against static discharge.[\[12\]](#)

Conclusion

1-Butoxy-3,5-difluorobenzene is a fluorinated aromatic ether with potential as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While specific experimental data and documented applications are currently scarce in the public domain, its structural features suggest that it can be synthesized via a Williamson ether synthesis and is likely to exhibit properties beneficial for the development of novel molecules. Further research is needed to fully characterize this compound and explore its utility in various applications. This guide serves as a starting point for researchers interested in this and related fluorinated scaffolds.

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